Evidence Item 1: Superior Potency for CDK2/Cyclin E1 Over Closest Comparators
In a direct comparison using the NanoBRET target engagement assay, Tagtociclib hydrate (PF-07104091) exhibits a Ki of 1.16 nM against the CDK2/cyclin E1 complex [1]. This potency is substantially higher than that of the comparators INX-315 (IC50 = 2.3 nM) and BLU-222 (Ki = 2.6 nM) as reported in the literature [2]. This quantitative difference in target binding affinity is a primary differentiator for selecting Tagtociclib hydrate for studies where maximal target engagement is required.
| Evidence Dimension | CDK2/Cyclin E1 Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 1.16 nM |
| Comparator Or Baseline | INX-315 (IC50 = 2.3 nM) ; BLU-222 (Ki = 2.6 nM) |
| Quantified Difference | Tagtociclib hydrate demonstrates ~2-fold higher potency than INX-315 and ~2.2-fold higher potency than BLU-222. |
| Conditions | NanoBRET target engagement assay for INX-315; Biochemical kinase assay for BLU-222 and Tagtociclib. |
Why This Matters
A lower Ki/IC50 value indicates higher potency at the target, which can translate to a lower effective dose required to achieve a biological effect in vitro and potentially in vivo, making it a more sensitive and efficient tool for probing CDK2-dependent biology.
- [1] Behenna, D. C.; Freeman-Cook, K. D.; Hoffman, R. L.; Nagata, A.; Ninkovic, S.; Sutton, S. C. Preparation of aminopyrazolylcyclopentyl carbamate derivatives for use as CDK2 inhibitors. WO 2020157652 A2, 2020. View Source
- [2] Dietrich, C.; et al. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discov. 2023, 13 (12), OF1-OF19. View Source
